Ubg54Q2cvt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

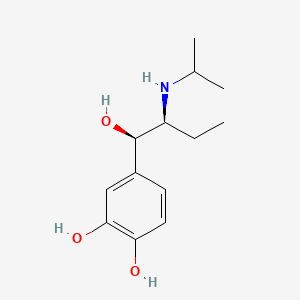

Isoetharine, also known by its unique identifier Ubg54Q2cvt, is a selective short-acting beta-2 adrenergic agonist. It is primarily used as a bronchodilator to treat conditions such as asthma, bronchitis, and emphysema . Isoetharine is a catechol-like agent, which means it shares structural similarities with catecholamines, a class of compounds that includes adrenaline and noradrenaline .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoetharine can be synthesized through a multi-step process involving the reaction of 1,2-benzenediol with 1-chloro-2-(isopropylamino)butane under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, isoetharine hydrochloride is produced by reacting 1,2-benzenediol with 1-chloro-2-(isopropylamino)butane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The process is optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isoetharine undergoes several types of chemical reactions, including:

Oxidation: Isoetharine can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: Isoetharine can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted isoetharine derivatives.

Scientific Research Applications

Isoetharine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study beta-2 adrenergic agonists and their interactions with receptors.

Medicine: Used in the development of new bronchodilators and treatments for respiratory conditions.

Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Isoetharine exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenyl cyclase, which increases the production of cyclic AMP (cAMP). Elevated levels of cAMP lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation . Additionally, isoetharine stimulates ciliary activity and may improve capillary integrity .

Comparison with Similar Compounds

Isoetharine is often compared to other beta-2 adrenergic agonists, such as:

Epinephrine: The first beta-2 agonist, known for its rapid onset but significant side effects.

Isoprenaline (Isoproterenol): The second-generation beta-2 agonist with improved selectivity but still notable side effects.

Orciprenaline (Metaproterenol): Replaced isoetharine due to its longer duration of action and fewer cardiac side effects.

Salbutamol (Albuterol): The most commonly used beta-2 agonist today, known for its effectiveness and safety profile.

Isoetharine is unique in its rapid onset of action and its historical significance as one of the early beta-2 agonists used in clinical practice .

Properties

CAS No. |

21830-16-0 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

4-[(1R,2S)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol |

InChI |

InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3/t10-,13+/m0/s1 |

InChI Key |

HUYWAWARQUIQLE-GXFFZTMASA-N |

Isomeric SMILES |

CC[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)NC(C)C |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.